

# Ridazolol: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide to the IUPAC Nomenclature, Synonyms, and Core Investigational Data

This technical whitepaper provides a comprehensive overview of **Ridazolol**, a beta-adrenergic receptor antagonist. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, mechanism of action, and key clinical findings. All quantitative data from cited studies are presented in structured tables, and experimental protocols are clearly outlined.

### **Chemical Identity**

**Ridazolol** is a pharmaceutical compound classified as a beta-adrenergic receptor antagonist. [1]

IUPAC Name: 5-Chloro-4-[2-[[3-(2-chlorophenoxy)-2-hydroxypropyl]amino]ethylamino]-1H-pyridazin-6-one[2][3]

Synonyms: A variety of synonyms for **Ridazolol** are documented in chemical and pharmaceutical databases. These include its CAS Registry Number, internal codes, and alternative chemical names.



| Identifier Type | Identifier                                                                                                                                       |
|-----------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number      | 83395-21-5[3][4]                                                                                                                                 |
| UNII            | 2R4QO1868Y                                                                                                                                       |
| ChEMBL ID       | CHEMBL1742443                                                                                                                                    |
| PubChem CID     | 71265                                                                                                                                            |
| Other Synonyms  | Ridazololum, CAS-413, DA-20744, HY-106684,<br>4-chloro-5-((2-((3-(2-chlorophenoxy)-2-<br>hydroxypropyl)amino)ethyl)amino)-3(2H)-<br>pyridazinone |

# Mechanism of Action: Beta-Adrenergic Receptor Antagonism

**Ridazolol** functions as a beta-adrenergic receptor antagonist, with a notable selectivity for the  $\beta$ 1-adrenergic receptor. Beta-adrenergic receptors are G-protein-coupled receptors integral to the sympathetic nervous system. Upon stimulation by catecholamines like norepinephrine and epinephrine, these receptors activate a downstream signaling cascade.

The canonical pathway involves the activation of a Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, resulting in a physiological response such as increased heart rate and contractility. By blocking this receptor, **Ridazolol** inhibits these effects.

Below is a diagram illustrating the beta-adrenergic signaling pathway that **Ridazolol** antagonizes.





Click to download full resolution via product page

Beta-Adrenergic Signaling Pathway Antagonized by **Ridazolol**.

### **Clinical Investigations**

**Ridazolol** was primarily investigated for its therapeutic potential in cardiovascular diseases, specifically coronary heart disease and essential hypertension. The following sections detail the methodologies and findings of key clinical studies.

#### **Dose-Response Relationship in Coronary Heart Disease**

A study by Fach et al. (1992) explored the dose-effect relation and duration of action of **Ridazolol** in patients with coronary artery disease.

This was a randomized, double-blind, acute, cross-over study involving 15 male patients with confirmed coronary artery disease and reproducible ST-segment depression. The study assessed the effects of 10 mg, 20 mg, 40 mg, and 80 mg of **Ridazolol** on ischemic ST-segment depression in an exercise-ECG.

The study yielded significant data on the reduction of ST-segment depression, systolic blood pressure, heart rate, and the rate-pressure product under exercise.

Table 1: Effect of Ridazolol on ST-Segment Depression during Exercise



| Ridazolol Dose | Maximal Reduction of ST-<br>Segment Depression (mm) | Comparison to Placebo<br>(0.25 mm) |  |
|----------------|-----------------------------------------------------|------------------------------------|--|
| 10 mg          | 0.16                                                | Not Significant                    |  |
| 20 mg          | 0.09                                                | p < 0.01                           |  |
| 40 mg          | 0.11                                                | p < 0.01                           |  |
| 80 mg          | 0.07                                                | p < 0.01                           |  |

Table 2: Hemodynamic Effects of Ridazolol Under Exercise

| Parameter                     | Ridazolol<br>Dose | Measureme<br>nt  | Placebo          | p-value      | Duration of<br>Significant<br>Effect |
|-------------------------------|-------------------|------------------|------------------|--------------|--------------------------------------|
| Systolic<br>Blood<br>Pressure | 80 mg             | 145 mm Hg        | 176 mm Hg        | p < 0.05     | 5 hours                              |
| Heart Rate                    | 80 mg             | 102/min          | 131/min          | p < 0.05     | 5 hours                              |
| Rate-<br>Pressure<br>Product  | 20 mg             | 174 mm<br>Hg/min | 234 mm<br>Hg/min | p < 0.01     | 3 to 5 hours                         |
| 40 mg                         | 169 mm<br>Hg/min  | 234 mm<br>Hg/min | p < 0.01         | 3 to 5 hours |                                      |
| 80 mg                         | 153 mm<br>Hg/min  | 234 mm<br>Hg/min | p < 0.01         | 3 to 5 hours |                                      |

The study concluded that **Ridazolol** at doses of 20, 40, and 80 mg demonstrated good antianginal and antihypertensive efficacy.

# Influence on Melatonin Secretion and Sleep Quality in Essential Hypertension



A study by Rommel and Demisch (1994) investigated the effects of chronic treatment with betablockers, including **Ridazolol**, on melatonin secretion and sleep quality in patients with essential hypertension.

This study involved 42 patients with essential hypertension who were treated for ten weeks with either propranolol or **Ridazolol**. The researchers measured urinary sulfatoxymelatonin excretion rates and evaluated sleep factors using a standardized sleep inventory before and after 6 and 10 weeks of treatment.

The primary quantitative outcome was the change in sulfatoxymelatonin excretion.

Table 3: Effect of Chronic Beta-Blocker Treatment on Sulfatoxymelatonin Excretion

| Treatment Duration | Reduction in Sulfatoxymelatonin Excretion |
|--------------------|-------------------------------------------|
| 6 weeks            | ~50%                                      |
| 10 weeks           | ~50%                                      |

The study found a significant reduction in sulfatoxymelatonin after 6 and 10 weeks of treatment. However, no relationship was found between this reduction and changes in sleep factors.

## **Summary and Conclusion**

**Ridazolol** is a  $\beta1$ -selective adrenergic receptor antagonist that was investigated for its therapeutic effects in cardiovascular conditions. Clinical studies have provided quantitative evidence of its antianginal and antihypertensive properties. The data from these studies, particularly the dose-response relationship and hemodynamic effects, offer valuable insights for researchers in the field of cardiovascular drug development. While the drug is not currently marketed, the existing body of research provides a solid foundation for understanding its pharmacological profile.

Below is a logical workflow diagram summarizing the investigational path of **Ridazolol** as described in this document.





Click to download full resolution via product page

Investigational Workflow for Ridazolol.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Ridazolol Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. ovid.com [ovid.com]
- To cite this document: BenchChem. [Ridazolol: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680629#ridazolol-iupac-name-and-synonyms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com